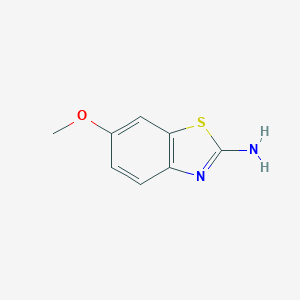
2-Amino-6-methoxybenzothiazole
Cat. No. B104352
Key on ui cas rn:
1747-60-0
M. Wt: 180.23 g/mol
InChI Key: KZHGPDSVHSDCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05596003
Procedure details


Slurry 2-amino-6-methoxybenzothiazole (0.255mol) in water (325mL), heat to reflux and add 48% hydrobromic acid (130mL). Maintain at reflux for 20 minutes, cool to 0° C. and add a solution of sodium nitrite (17.56g, 0.255mol) in water (90mL), maintaining a temperature of 0° C. Stir at 0° C. for 15 minutes and add by dropwise addition (while keeping cold) to a rapidly stirring mixture of copper (I) bromide (42.03g,0.293mol) in 48% hydrobromic acid (86mL) and water (225mL). Stir at room temperature for 20 minutes. Allow to stand overnight, extract into methylene chloride and dry (MgSO4). Evaporate the solvent in vacuo and purify by chromatography to give 2-bromo-6-methoxybenzothiazole.







Name
copper (I) bromide
Quantity
42.03 g
Type
catalyst
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.N([O-])=O.[Na+].[BrH:17]>O.[Cu]Br>[Br:17][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:5]=2[N:6]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.255 mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SC2=C(N1)C=CC(=C2)OC
|
|
Name
|
|
|
Quantity
|
325 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
17.56 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Four
|
Name
|
|
|
Quantity
|
86 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
225 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
copper (I) bromide
|
|
Quantity
|
42.03 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Br
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir at 0° C. for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Maintain
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 20 minutes
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining a temperature of 0° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
add by dropwise addition (while keeping cold) to
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
a rapidly stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir at room temperature for 20 minutes
|
|
Duration
|
20 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
Allow to stand overnight
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract into methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporate the solvent in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purify by chromatography
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1SC2=C(N1)C=CC(=C2)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
